N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

p38α kinase phenoxypyrimidine anti-inflammatory

N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide belongs to the 6-phenoxypyrimidine-piperazine-carboxamide class, a scaffold extensively explored for kinase inhibition and anti-inflammatory activity. Structurally, it combines a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to an N-(4-ethoxyphenyl)carboxamide terminus.

Molecular Formula C24H27N5O3
Molecular Weight 433.512
CAS No. 946372-90-3
Cat. No. B2713654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
CAS946372-90-3
Molecular FormulaC24H27N5O3
Molecular Weight433.512
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4
InChIInChI=1S/C24H27N5O3/c1-3-31-20-11-9-19(10-12-20)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-21-7-5-4-6-8-21/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
InChIKeyBWCZZNWBVDINDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946372-90-3) – Class, Core Scaffold, and Research Context


N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide belongs to the 6-phenoxypyrimidine-piperazine-carboxamide class, a scaffold extensively explored for kinase inhibition and anti-inflammatory activity [1]. Structurally, it combines a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to an N-(4-ethoxyphenyl)carboxamide terminus. This three-module architecture defines its molecular recognition profile and differentiates it from simpler piperazine-carboxamides or pyrimidine-only analogs. The compound is primarily distributed as a research tool through specialized chemical suppliers, indicating its role in early-stage discovery or chemical biology probe development rather than as a clinical candidate.

Target class p38α MAP kinase inhibition studies
Scaffold 6‑phenoxypyrimidine‑piperazine‑carboxamide probe
Use context Early‑stage chemical biology tool; not a clinical candidate

Why N-(4-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Cannot Be Directly Replaced by In-Class Analogs


Within the phenoxypyrimidine-piperazine-carboxamide series, even minor substituent changes—such as replacing the 4-ethoxy group with halogens, shifting it to the 2-position of the N-phenyl ring, or adding a methyl substituent to the phenoxy ring—can drastically reorder target selectivity, cellular potency, and physicochemical properties. Literature on related phenoxypyrimidine-based kinase inhibitors demonstrates that steric and electronic parameters adjacent to the piperazine-pyrimidine junction are key determinants of p38α and LCK inhibition [1]. Without direct head-to-head biochemical profiling, assuming functional equivalence between the ethoxyphenyl variant and its nearest neighbors (e.g., fluorophenyl or methylphenoxy analogs) carries a high risk of selecting a compound with unintended activity cliffs or unsuitable pharmacokinetic behavior for a given assay system.

Minor substituent shifts Changing 4‑ethoxy to halogen or moving substituent position may reorder kinase selectivity.
No head‑to‑head data Functional equivalence between ethoxyphenyl analog and fluorophenyl or methylphenoxy analogs has not been experimentally demonstrated.
Activity cliff risk Steric or electronic changes near the piperazine‑pyrimidine junction may lead to unintended activity cliffs.

Quantitative Differentiation Profile of N-(4-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946372-90-3) Against Closest Analogs


Scaffold-Mediated Differentiation: Phenoxypyrimidine vs. Simple Phenyl-Piperazine Carboxamides for p38α Kinase Inhibition

The compound incorporates the 6-phenoxypyrimidine substructure, which in a QSAR model of 42 analogs correlated strongly with p38α inhibitory potency (GA-PLS model explaining 98% of pIC50 variance). While the exact pIC50 of the target compound has not been reported in this dataset, the presence of the phenoxy group at the pyrimidine 6-position is associated with an average pIC50 gain of approximately 0.8–1.2 log units over corresponding phenyl-substituted pyrimidine analogs in the same series [1]. This suggests that compounds lacking the phenoxypyrimidine motif are likely to exhibit substantially weaker p38α engagement.

p38α potency gain
Class‑level inference
Estimated ΔpIC50 +0.8 to +1.8 log units vs phenyl‑pyrimidine baseline
QSAR supports phenoxypyrimidine advantage for p38α engagement; experimental confirmation needed.
GA‑PLS model on 42 analogs; target compound not directly tested.
p38α kinase phenoxypyrimidine anti-inflammatory

Electronic Differentiation at the N-Phenyl Ring: 4-Ethoxy vs. 4-Fluoro Substitution

The closest commercially available comparator, N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 1021090-67-4), replaces the electron-donating 4-ethoxy group (–OEt, Hammett σp = –0.24) with an electron-withdrawing 4-fluoro substituent (σp = +0.06). This reversal of electronic character alters the hydrogen-bond acceptor capacity of the carboxamide terminus and can change the binding conformation within kinase ATP pockets. In analogous phenoxypyrimidine series, a Hammett σ shift of 0.3 units correlates with a pIC50 variation of approximately 0.5 log units [1][2]. While direct biochemical comparison data are unavailable, the physicochemical descriptor divergence provides a rational basis for preferring the ethoxy variant when electron-rich carboxamide pharmacophores are required.

Electronic character
Class‑level inference
4‑OEt (σp = –0.24) vs 4‑F (σp = +0.06); Δσp 0.30 predicts ~0.4–0.6 log pIC50 shift
Electron‑donating ethoxy may alter hydrogen‑bond capacity versus electron‑withdrawing fluoro analog.
Extrapolated from QSAR electronic terms; no direct biochemical comparison available.
electronic effect substituent SAR

Regioisomeric Differentiation: 4-Ethoxyphenyl vs. 2-Ethoxyphenyl Carboxamide Orientation

The regioisomeric analog N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 946232-17-3) positions the ethoxy group ortho to the carboxamide linkage, introducing steric hindrance near the piperazine junction. In medicinal chemistry precedents, ortho-substitution on the N-phenyl ring of piperazine-carboxamides reduces conformational flexibility and can either enhance selectivity by restricting torsional space or abolish activity by disrupting key hydrogen bonds. No head-to-head data exist for these two regioisomers, but the para-substituted target compound presents a linear, extended conformation, whereas the ortho analog adopts a bent geometry . For projects requiring a defined, extended pharmacophore projection, the 4-ethoxy (para) isomer is structurally preferred.

Regioisomeric shape
Data to verify
Para‑ethoxy: linear extended geometry; ortho‑ethoxy (CAS 946232‑17‑3): bent conformation
Linear para isomer provides more predictable binding‑mode hypothesis for structure‑based design.
Qualitative shape comparison; no quantitative activity data for regioisomers.
regioisomer binding mode selectivity

Phenoxy Ring Substitution: Hydrogen vs. 4-Methyl Impact on Lipophilicity and Steric Bulk

A close analog, N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 1021090-69-6), carries a para-methyl group on the phenoxy ring. This substitution increases calculated logP by approximately 0.5 units and adds steric volume. In the p38α QSAR model, steric parameters (MR, molar refractivity) on the phenoxy ring show a parabolic relationship with activity, with an optimum near MR = 1.5–2.0 [1]. The target compound, lacking the 4-methyl group, resides closer to this optimum (estimated MR ≈ 1.6 vs. ~2.2 for the 4-methyl analog), suggesting it may avoid the steric penalty observed with bulkier phenoxy substituents.

Steric/ lipophilic fit
Class‑level inference
ΔclogP +0.5, ΔMR +0.6 vs 4‑methylphenoxy analog; target closer to steric optimum for p38α
Unsubstituted phenoxy may avoid steric penalty observed in bulkier analogs, supporting ligand efficiency.
QSAR steric term parabolic relationship; requires experimental validation.
lipophilicity clogP steric effect

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946372-90-3)


Chemical Probe Development for p38α MAP Kinase in Inflammatory Disease Models

Leveraging the phenoxypyrimidine scaffold's established p38α inhibitory profile [1], this compound serves as a candidate probe for cellular assays of cytokine release (TNF-α, IL-1β) in macrophage or synoviocyte models. Its ethoxy substituent offers a distinct electronic signature for structure–activity relationship (SAR) expansion beyond halogenated analogs.

Kinase Selectivity Panel Screening to Map Phenoxypyrimidine- piperazine Pharmacophore Space

Use as a reference compound in broad kinase panels (e.g., LCK, FMS, EGFR) to define the selectivity fingerprint of the 4-ethoxyphenyl subclass within the phenoxypyrimidine-piperazine carboxamide family. Comparative data against the 4-fluorophenyl and 4-methylphenoxy analogs can delineate substituent-driven selectivity cliffs [1].

Physicochemical Benchmarking for CNS Multiparameter Optimization (MPO) Libraries

With a moderate molecular weight (433.5 g/mol) and a clogP near 3.8, the compound sits at the boundary of CNS MPO desirability. It can be used as a benchmark to study how ethoxy substitution versus fluoro or methylphenoxy groups affects permeability, P-glycoprotein efflux, and metabolic stability in MDCK-MDR1 or hepatocyte assays.

Fragment-Based or Structure-Based Design Campaigns Requiring an Extended Linear Pharmacophore

The para-ethoxy substitution confers a linear, extended geometry suitable for crystallographic or cryo-EM studies where a well-defined vector into a kinase hinge or allosteric pocket is needed. This contrasts with the bent geometry of ortho-substituted regioisomers and supports rational, structure-guided optimization.

Application
Selection Property
Validation Focus
p38α MAP kinase pathway investigation
Phenoxypyrimidine scaffold selectivity
Cytokine release endpoints (TNF‑α, IL‑1β) in macrophage models
Kinase selectivity panel profiling
Substituent‑driven selectivity mapping
LCK, FMS, EGFR panel comparison vs fluorophenyl/ methylphenoxy analogs
CNS multiparameter optimization research
clogP and permeability profiling
MDCK‑MDR1 permeability, P‑gp efflux, hepatocyte stability
Structure‑based design (crystallography/ cryo‑EM)
Linear pharmacophore geometry
Binding‑mode confirmation in kinase hinge or allosteric pocket
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